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Preclinical Evidence for Luvadaxistat in Schizophrenia Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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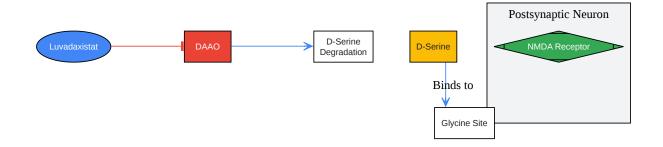
This technical guide provides an in-depth overview of the preclinical evidence for **Luvadaxistat** (formerly TAK-831 or NBI-1065845), a potent and selective D-amino acid oxidase (DAAO) inhibitor, in various rodent models relevant to schizophrenia. The data presented herein summarizes the key findings related to its mechanism of action, efficacy in cognitive and negative symptom domains, and the experimental protocols utilized in these foundational studies.

Core Mechanism of Action: DAAO Inhibition and NMDA Receptor Modulation

Luvadaxistat's therapeutic rationale is rooted in the N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia.[1][2] The drug is a highly selective and potent inhibitor of the enzyme D-amino acid oxidase (DAAO).[1] DAAO is primarily responsible for the degradation of D-serine, an endogenous co-agonist at the glycine binding site of the NMDA receptor.[3][4] By inhibiting DAAO, **Luvadaxistat** increases the levels of D-serine in the brain, thereby enhancing NMDA receptor signaling.[1][5] This is believed to ameliorate some of the cognitive and negative symptoms associated with schizophrenia.[1][2] DAAO is highly expressed in the cerebellum, a region of increasing interest in the pathophysiology of schizophrenia.[1]

Signaling Pathway





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Caption: **Luvadaxistat** inhibits DAAO, increasing synaptic D-serine and enhancing NMDA receptor function.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of **Luvadaxistat**.

Table 1: In Vitro and In Vivo Potency

| Parameter | Value | Species/System | Reference |
|-----------------------------|------------|---------------------------------|-----------|
| IC50 (Human DAAO Enzyme) | 14 nmol/L | Recombinant Human DAAO | [1] |
| IC50 (Cellular Assay) | 12 nmol/L | CHO cells expressing human DAAO | [1] |
| ED₅₀ (Enzyme Occupancy) | ~0.8 mg/kg | Male C57BL/6 Mice | [4] |

Table 2: Pharmacodynamic Effects on D-Serine Levels



| Treatment | Dose | Time Point | Tissue | % Increase in D-Serine (vs. Vehicle) | Reference |
|--------------|---------------|------------|-------------------|--|-----------|
| Luvadaxistat | 1 mg/kg p.o. | 2 h | Rat Cerebellum | ~150% | [4] |
| Luvadaxistat | 3 mg/kg p.o. | 2 h | Rat Cerebellum | ~200% | [4] |
| Luvadaxistat | 10 mg/kg p.o. | 2 h | Rat Cerebellum | ~250% | [4] |

Table 3: Efficacy in Rodent Models of Cognitive Impairment



| Model | Treatment | Dose | Outcome | Reference |
|---|---------------------------|-----------------------|--|-----------|
| PCP-Induced Attentional Set- Shifting Task (ASST) | Luvadaxistat | 10 mg/kg | Attenuated PCP-induced deficit | [1] |
| PCP-Induced Attentional Set- Shifting Task (ASST) | Luvadaxistat | 30 mg/kg | Attenuated PCP-induced deficit | [1] |
| Novel Object Recognition (NOR) | Luvadaxistat (acute) | 0.003 - 0.1 mg/kg | Enhanced learning and memory | [5] |
| Novel Object Recognition (NOR) | Luvadaxistat (acute) | 0.3 - 1 mg/kg | No efficacy (Inverted U- shaped dose- response) | [5] |
| Long-Term Potentiation (LTP) | Luvadaxistat (14- day) | 0.001 - 0.01 mg/kg | Enhanced NMDAR- dependent LTP | [5] |
| Long-Term Potentiation (LTP) | Luvadaxistat (14- day) | 0.1 - 10 mg/kg | Decreased LTP | [5] |

Table 4: Efficacy in Rodent Models of Negative Symptoms



| Model | Treatment | Dose | Outcome | Reference |
|---|---------------------------|----------------|---|-----------|
| Social Interaction in BALB/c Mice | Luvadaxistat (acute) | 1 and 3 mg/kg | Dose- dependently improved social behavior | [1] |
| Social Interaction in BALB/c Mice | Luvadaxistat (chronic) | 0.01 - 3 mg/kg | Dose- dependently improved social behavior | [1] |
| Poly(I:C)- Induced Social Deficit | Luvadaxistat (acute) | Not specified | Normalized social impairment | [5] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

DAAO Enzyme Occupancy Study

- Objective: To determine the in vivo potency of Luvadaxistat in occupying the DAAO enzyme
 in the brain.
- Subjects: Male C57BL/6 mice.[4]
- Procedure:
 - Mice were pre-treated with Luvadaxistat (0.3, 1, 3, and 10 mg/kg, p.o.) or vehicle.[4]
 - Two hours post-treatment, a tracer compound (PGM019260, 60 μg/kg, i.v.) was administered.[4]
 - Twenty minutes after tracer administration, animals were sacrificed, and brains were collected.[4]
 - Tracer levels in the cerebellum were measured using LC-MS/MS to determine the degree of DAAO occupancy.[4]



• Endpoint: The dose of Luvadaxistat that resulted in 50% occupancy of DAAO (ED50).[4]

Experimental Workflow: DAAO Occupancy



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Caption: Workflow for determining in vivo DAAO enzyme occupancy by Luvadaxistat in mice.

PCP-Induced Attentional Set-Shifting Task (ASST)

- Objective: To assess the ability of Luvadaxistat to reverse cognitive deficits induced by the NMDA receptor antagonist phencyclidine (PCP).
- Subjects: Male Lister Hooded rats.
- Procedure:
 - PCP Treatment: Rats were administered PCP (2 mg/kg, i.p.) or vehicle twice daily for 7 days, followed by a 7-day washout period to induce a cognitive deficit.
 - Drug Administration: On the day of testing, Luvadaxistat (10 and 30 mg/kg) or risperidone
 (0.1 mg/kg) was administered acutely.[1]
 - Behavioral Testing: Rats were tested in the attentional set-shifting task, which measures
 cognitive flexibility through a series of discriminations. The key phase is the
 extradimensional shift (EDS), which is particularly sensitive to prefrontal cortex
 dysfunction.
- Endpoint: Trials to criterion in the EDS phase. An increase in trials to criterion indicates a cognitive deficit.[1]



Social Interaction in BALB/c Mice

- Objective: To evaluate the effect of **Luvadaxistat** on a model of negative symptoms (social withdrawal). The BALB/c mouse strain is known for its inherent low sociability.[3]
- Subjects: Juvenile male BALB/c mice.[1]
- Procedure:
 - Drug Administration: Luvadaxistat was administered either acutely (1 and 3 mg/kg) or chronically for 14 days (0.01-3 mg/kg).[1][3]
 - Behavioral Testing: Mice were placed in an arena with a novel "intruder" mouse. The amount of time the test mouse spent actively interacting with the intruder mouse was recorded.
- Endpoint: Social interaction time. An increase in interaction time suggests an amelioration of social deficits.[3]

Discussion and Future Directions

The preclinical data for **Luvadaxistat** provided a strong rationale for its development as a treatment for cognitive impairment and negative symptoms in schizophrenia. The compound demonstrated potent and selective DAAO inhibition, leading to increased central D-serine levels and efficacy in a range of rodent models.[1][5] Notably, an inverted U-shaped doseresponse curve was observed in several cognitive and neurophysiological assays, suggesting that a specific level of DAAO inhibition is optimal for therapeutic effects.[5]

Despite this promising preclinical profile, the clinical development of **Luvadaxistat** has been challenging. While an initial Phase 2 study (INTERACT) showed a statistically significant improvement in some measures of cognition at a 50 mg dose, a subsequent Phase 2 study (ERUDITE) failed to replicate these findings, leading to the discontinuation of its development for schizophrenia in September 2024. The discrepancy between the robust preclinical findings and the clinical trial outcomes highlights the inherent difficulties in translating efficacy from rodent models to human patients with schizophrenia. This underscores the need for continued refinement of preclinical models and the identification of translational biomarkers to improve the predictive validity of early-stage drug development for this complex disorder.



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- To cite this document: BenchChem. [Preclinical Evidence for Luvadaxistat in Schizophrenia Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608702#preclinical-evidence-for-luvadaxistat-in-schizophrenia-models]

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